N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide
Overview
Description
N-{2-[1-(2-amino-1-methyl-2-oxoethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}-3-cyanobenzamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.17427596 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclocondensation Reactions
Cyclocondensation reactions are foundational in heterocyclic chemistry for synthesizing complex structures. For instance, the condensation of ethyl 3-aryl-2-cyano-2-butenoates with benzylideneanilines, in the presence of aluminum chloride, leads to the formation of 1,4,6-triaryl-2-oxo-1,2,5,6-tetrahydropyridine-2-carbonitriles, demonstrating the compound's role in creating nitrogen-containing heterocycles (Cholakova & Ivanov, 1988).
Antidiabetic Drug Impurity Identification
In the pharmaceutical industry, identifying and characterizing impurities in drug substances is crucial for ensuring drug safety and efficacy. A study identified seven novel impurities in Repaglinide, an antidiabetic drug, using advanced chromatographic and mass spectrometric techniques. These findings highlight the importance of analytical chemistry in drug development and safety evaluation (Kancherla et al., 2018).
Synthesis of Benzothiophenes
The use of cyanoacetamide in heterocyclic chemistry for synthesizing benzothiophenes and their derivatives showcases the compound's utility in producing molecules with potential antitumor and antioxidant activities. Such synthetic pathways underscore the importance of these compounds in medicinal chemistry research (Bialy & Gouda, 2011).
Polyimide Synthesis
The synthesis of novel aromatic polyimides from diamines, including those derived from similar structural precursors, highlights the compound's role in the development of materials with high thermal stability and specific mechanical properties. This application is crucial in materials science, especially for high-performance polymers (Butt et al., 2005).
Metal-Catalyzed C–H Bond Functionalization
The synthesis and characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, and its potential for metal-catalyzed C–H bond functionalization, demonstrate the compound's relevance in organic synthesis and catalysis research (Al Mamari & Al Lawati, 2019).
Properties
IUPAC Name |
N-[2-[1-(1-amino-1-oxopropan-2-yl)-3,6-dihydro-2H-pyridin-5-yl]ethyl]-3-cyanobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(17(20)23)22-9-3-5-14(12-22)7-8-21-18(24)16-6-2-4-15(10-16)11-19/h2,4-6,10,13H,3,7-9,12H2,1H3,(H2,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVJGEYGSYJAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCC=C(C1)CCNC(=O)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.